![molecular formula C14H9ClF3NO B2458007 4-chloro-2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol CAS No. 75854-24-9](/img/structure/B2458007.png)
4-chloro-2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-chloro-2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol typically involves the reaction of 4-chlorophenol with 4-(trifluoromethyl)benzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction proceeds through the formation of a Schiff base intermediate, which is then isolated and purified . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-chloro-2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol undergoes various chemical reactions, including:
Scientific Research Applications
4-chloro-2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 4-chloro-2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function . This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions .
Comparison with Similar Compounds
4-chloro-2-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol can be compared with other similar compounds, such as:
4-chloro-2-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol: This compound has a similar structure but with the trifluoromethyl group in a different position, which can lead to different chemical and biological properties.
2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)phenol: Another similar compound with variations in the position of the chloro and trifluoromethyl groups.
These structural differences highlight the uniqueness of this compound and its specific applications in research and industry .
Properties
IUPAC Name |
4-chloro-2-[[4-(trifluoromethyl)phenyl]iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO/c15-11-3-6-13(20)9(7-11)8-19-12-4-1-10(2-5-12)14(16,17)18/h1-8,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQQFGFAAHWPSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
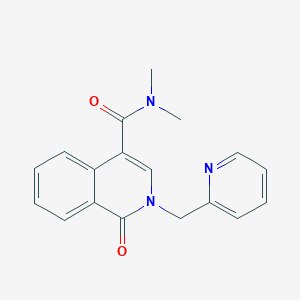
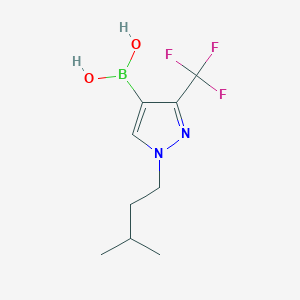
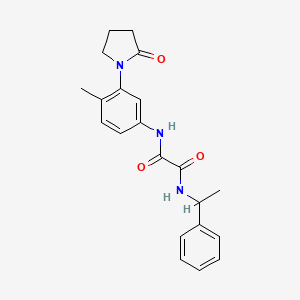
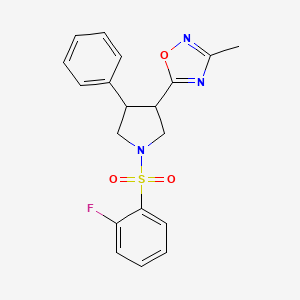
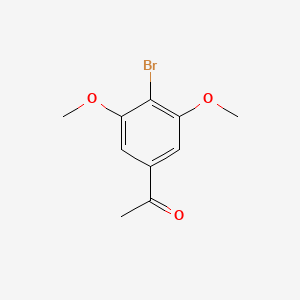
![N'-(6-fluorobenzo[d]thiazol-2-yl)-2,4-dimethoxybenzohydrazide](/img/structure/B2457937.png)
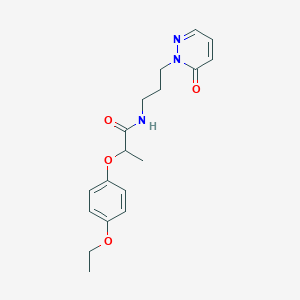
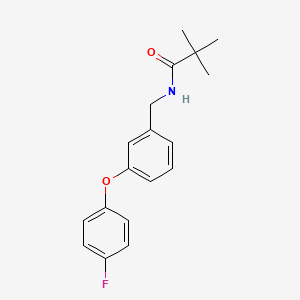
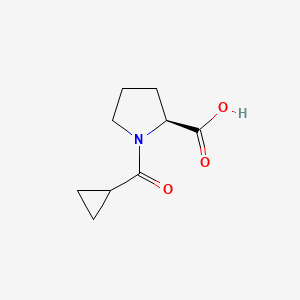
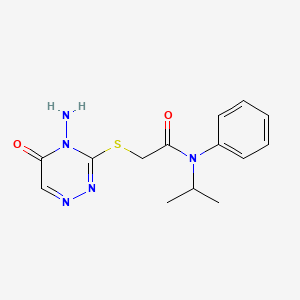
![N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2457943.png)
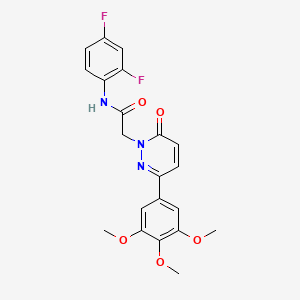
![4-Bromophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide](/img/structure/B2457945.png)
![3-(4-chlorobenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2457946.png)
